N-[(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]-D-tryptophan
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Overview
Description
2-[2-(5,7-DIMETHOXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDO]-3-(1H-INDOL-3-YL)PROPANOIC ACID is a complex organic compound that features a combination of coumarin and indole moieties. This compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(5,7-DIMETHOXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDO]-3-(1H-INDOL-3-YL)PROPANOIC ACID typically involves multiple steps, starting from the preparation of the coumarin and indole intermediates. The coumarin moiety can be synthesized through the Pechmann condensation reaction, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts . The indole moiety can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazines with ketones or aldehydes under acidic conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of green chemistry principles, such as employing environmentally benign solvents and catalysts .
Chemical Reactions Analysis
Types of Reactions
2-[2-(5,7-DIMETHOXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDO]-3-(1H-INDOL-3-YL)PROPANOIC ACID can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives .
Scientific Research Applications
2-[2-(5,7-DIMETHOXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDO]-3-(1H-INDOL-3-YL)PROPANOIC ACID has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-[2-(5,7-DIMETHOXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDO]-3-(1H-INDOL-3-YL)PROPANOIC ACID involves its interaction with specific molecular targets and pathways. The coumarin and indole moieties can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects. For example, the compound may inhibit certain enzymes involved in inflammation or cancer progression .
Comparison with Similar Compounds
Similar Compounds
Coumarin Derivatives: Compounds like warfarin and dicoumarol, which are known for their anticoagulant properties.
Indole Derivatives: Compounds like indole-3-acetic acid, which is a plant hormone, and various indole-based drugs used in medicine
Uniqueness
2-[2-(5,7-DIMETHOXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDO]-3-(1H-INDOL-3-YL)PROPANOIC ACID is unique due to its combination of coumarin and indole moieties, which may confer a distinct set of biological activities and applications compared to other similar compounds .
Properties
Molecular Formula |
C25H24N2O7 |
---|---|
Molecular Weight |
464.5 g/mol |
IUPAC Name |
(2R)-2-[[2-(5,7-dimethoxy-4-methyl-2-oxochromen-3-yl)acetyl]amino]-3-(1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C25H24N2O7/c1-13-17(25(31)34-21-10-15(32-2)9-20(33-3)23(13)21)11-22(28)27-19(24(29)30)8-14-12-26-18-7-5-4-6-16(14)18/h4-7,9-10,12,19,26H,8,11H2,1-3H3,(H,27,28)(H,29,30)/t19-/m1/s1 |
InChI Key |
HWNKZTJPSHMSST-LJQANCHMSA-N |
Isomeric SMILES |
CC1=C(C(=O)OC2=C1C(=CC(=C2)OC)OC)CC(=O)N[C@H](CC3=CNC4=CC=CC=C43)C(=O)O |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C(=CC(=C2)OC)OC)CC(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)O |
Origin of Product |
United States |
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